

Spectroscopic and Synthetic Profile of 2-Methylallylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylallylamine hydrochloride

Cat. No.: B1589339

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This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and synthesis of **2-Methylallylamine hydrochloride**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the characterization and preparation of this compound.

Spectroscopic Data

The structural elucidation of **2-Methylallylamine hydrochloride** is heavily reliant on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in confirming the molecular structure and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2-Methylallylamine hydrochloride**.

¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show three distinct signals in a deuterated solvent such as D₂O. The predicted chemical shifts (δ) are summarized in the table below.

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Vinyl ($=CH_2$)	4.9 - 5.1	Multiplet	2H
Methylene ($-CH_2-$)	~3.5 (estimated)	Singlet	2H
Methyl ($-CH_3$)	~1.8 (estimated)	Singlet	3H

The integration ratio of the vinyl, methylene, and methyl protons is predicted to be 2:2:3, which is consistent with the number of protons in each respective group[1].

^{13}C NMR Data (Predicted)

The carbon-13 NMR spectrum is predicted to display four unique signals, corresponding to the four distinct carbon environments in the molecule[1].

Carbon	Chemical Shift (ppm)
Quaternary Olefinic ($>C=$)	138 - 142
Methylene Olefinic ($=CH_2$)	~115 (estimated)
Methylene ($-CH_2-$)	~45 (estimated)
Methyl ($-CH_3$)	~20 (estimated)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methylallylamine hydrochloride** exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm^{-1})	Vibration	Functional Group
3070	$=C-H$ Stretch	Alkene
2700 - 3000	N-H Stretch	Ammonium (NH_3^+)
1140	C-N Stretch	Amine

Experimental Protocols

Synthesis of 2-Methylallylamine Hydrochloride

A primary and well-documented method for the synthesis of **2-Methylallylamine hydrochloride** is the ammonolysis of 3-chloro-2-methyl-1-propene[1][2].

Procedure:

- 3-Chloro-2-methyl-1-propene is reacted with an alcoholic solution of ammonia. This nucleophilic substitution reaction forms the free base, 2-methylallylamine.
- The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.
- The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield a colorless crystalline solid[1].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general protocol for obtaining the NMR spectrum of an amine hydrochloride is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methylallylamine hydrochloride** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is crucial as it can influence the chemical shifts.
- Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher.
- Data Acquisition: Acquire the spectra at ambient temperature. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy:

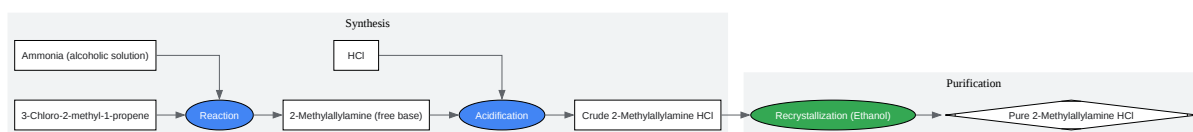
For a solid sample like **2-Methylallylamine hydrochloride**, the following methods are commonly used:

- KBr Pellet Method:

- Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum.
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the FTIR spectrum.

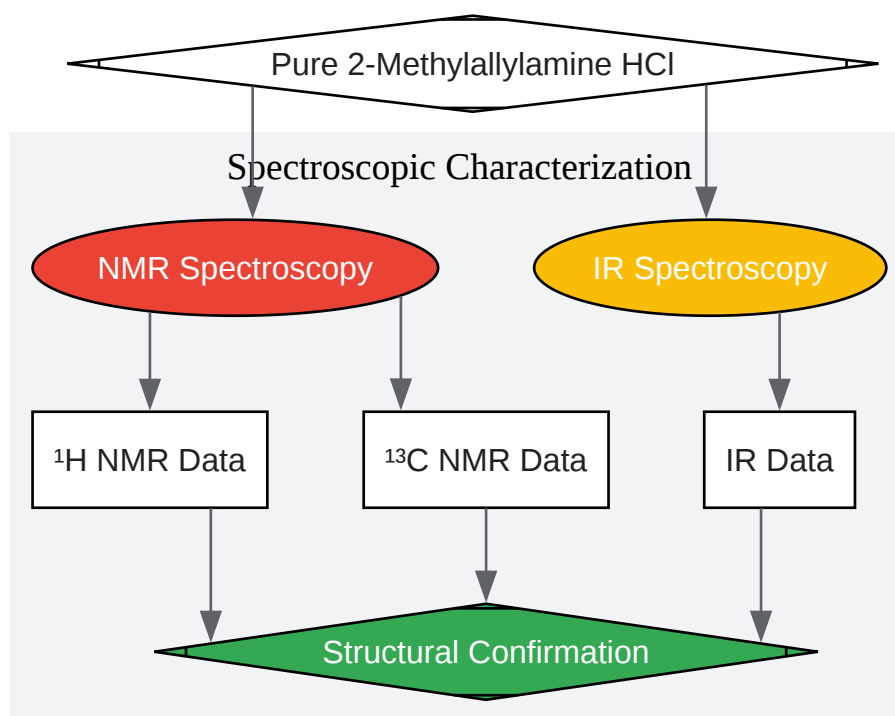
Visualizations

The following diagrams illustrate the synthesis and characterization workflow for **2-Methylallylamine hydrochloride**.



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Caption: Synthesis and purification workflow for **2-Methylallylamine hydrochloride**.



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Caption: Spectroscopic characterization workflow for **2-Methylallylamine hydrochloride**.

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